Cas no 24563-03-9 (1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)-)
24563-03-9 structure
Product Name:1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)-
Numero CAS:24563-03-9
MF:C20H22O6
MW:358.385086536407
CID:274281
PubChem ID:193042
Update Time:2025-04-19
1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)-
- (2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol
- dihydrocubebin
- 24563-03-9
- (2R,3R)-2,3-bis(Benzo[d][1,3]dioxol-5-ylmethyl)butane-1,4-diol
- CHEMBL486597
- SCHEMBL15775181
- JKCVMTYNARDGET-HOTGVXAUSA-N
- Q27105171
- BDBM50241937
- 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)-
- CHEBI:543841
- (-)-Dihydrocubebin
- 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, [R-(R*,R*)]-
- (2R, 3R)-2, 3-bis(1, 3-benzodioxol-5-ylmethyl)butane-1, 4-diol
- Cubebin, dihydro-
- DTXSID00179301
- 1,4-Butanediol, 2,3-dipiperonyl-, (-)-
- 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R-(R*,R*))-
- 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R*,R*)-(-)-
- CHEMBL1477391
- 2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol
- MLS000863615
- SMR000440737
- HMS2269J05
- ACon1_001264
- SCHEMBL12488032
- NCGC00169519-01
- BRD-A43097248-001-01-2
- 2,3-Bis(1,3-benzodioxol-5-ylmethyl)-1,4-butanediol, 9CI
- MEGxp0_001537
- ConMedNP.2186
- rel-1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R-(R,R))-
- MLSMR
- Dihydrocubebin, rel-
- (2R,3R)-2,3-bis(Benzo(d)(1,3)dioxol-5-ylmethyl)butane-1,4-diol
- DTXCID90101792
- DA-62877
-
- Inchi: 1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m0/s1
- Chiave InChI: JKCVMTYNARDGET-HOTGVXAUSA-N
- Sorrisi: OC[C@H](CC1=CC=C2C(=C1)OCO2)[C@H](CO)CC1=CC=C2C(=C1)OCO2
Proprietà calcolate
- Massa esatta: 358.14166
- Massa monoisotopica: 358.142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 7
- Complessità: 406
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.4A^2
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.341
- Punto di ebollizione: 586.8°Cat760mmHg
- Punto di infiammabilità: 308.7°C
- Indice di rifrazione: 1.622
- PSA: 77.38
1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)- Letteratura correlata
-
J. E. Batterbee,R. S. Burden,L. Crombie,D. A. Whiting J. Chem. Soc. C 1969 2470
-
Usama Ramadan Abdelmohsen,Soad A. L. Bayoumi,Nesma M. Mohamed,Yaser A. Mostafa,Che J. Ngwa,Gabriele Pradel,Salwa F. Farag RSC Adv. 2023 13 26804
-
Xinhui Tian,Xin Guo,Zhiguo Zhuo,Rentao Zeng,Xin Fang,Xike Xu,Huiliang Li,Yunheng Shen,Weidong Zhang RSC Adv. 2017 7 10849
-
4. Structural analysis of the urinary lignan 2,3-bis-(3-hydroxybenzyl)butan-4-olide (‘enterolactone’). A 400 MHz nuclear magnetic resonance study for the solution state and X-ray study for the crystal stateGeorge Cooley,R. Duncan Farrant,David N. Kirk,Shailesh Patel,Steven Wynn,Malcolm J. Buckingham,Geoffrey E. Hawkes,Michael B. Hursthouse,Anita M. R. Galas,Alexander M. Lawson,Kenneth D. R. Setchell J. Chem. Soc. Perkin Trans. 2 1984 489
-
R. S. Ward Chem. Soc. Rev. 1982 11 75
24563-03-9 (1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)-) Prodotti correlati
- 50656-77-4(rac-Niranthin)
- 107534-93-0(Macelignan)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso